1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
CAS No.: 2415621-05-3
Cat. No.: VC4802703
Molecular Formula: C18H27N5O2
Molecular Weight: 345.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415621-05-3 |
|---|---|
| Molecular Formula | C18H27N5O2 |
| Molecular Weight | 345.447 |
| IUPAC Name | [4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
| Standard InChI | InChI=1S/C18H27N5O2/c1-21-9-11-22(12-10-21)6-2-3-13-25-17-4-7-23(8-5-17)18(24)16-14-19-20-15-16/h14-15,17H,4-13H2,1H3,(H,19,20) |
| Standard InChI Key | SUYAAIVNQYYTJJ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNN=C3 |
Introduction
1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound with a unique structural composition. It features a piperazine ring linked to a but-2-yn-1-yl group, which is further connected to a piperidine moiety through an ether linkage. The piperidine ring is substituted with a 1H-pyrazole-4-carbonyl group, enhancing its potential biological activity. Despite the lack of specific literature directly focused on this compound, its structural components suggest potential applications in medicinal chemistry, particularly in areas like cancer and neurological disorders, similar to related compounds.
Synthesis and Preparation
The synthesis of 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine likely involves multiple steps, starting from readily available precursors such as piperazine, but-2-yn-1-ol, and 1H-pyrazole-4-carbonyl chloride. The process would typically include alkylation reactions to form the ether linkage and subsequent carbonylation to introduce the pyrazole moiety.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|
| 1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine | Approximately 345.4 | Cancer, Neurological Disorders |
| 4-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine | Not specified | Cancer Research |
| 1-(4-Chloro-1-methyl-1H-pyrazole-5-carbonyl)piperidine | 227.69 | Various Therapeutic Areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume